Cas no 622-75-3 (1,4-Phenylenediacetonitrile)

1,4-Phenylenediacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2,2'-(1,4-Phenylene)diacetonitrile
- 1,4-Bis(cyanomethyl)benzene~p-Phenylenediacetonitrile
- p-Xylylene dicyanide
- 1,4-Phenylenediacetonitrile
- 1,4-Bis(cyanomethyl)benzene
- 2-[4-(cyanomethyl)phenyl]acetonitrile
- P-PHENYLENEDIACETONITRILE
- α,α'-Dicyano-p-xylene
- p-Xylylene Cyanide
- 1,4-Dicyanoxylene
- 1,4-Benzenediacetonitrile
- p-Benzenediacetonitrile
- p-Bis(cyanomethyl)benzene
- p-(Cyanomethyl)benzyl cyanide
- FUQCKESKNZBNOG-UHFFFAOYSA-N
- 2-[4-(cyanomethyl)phenyl]ethanenitrile
- p-xylylenedicyanide
- para-phenylene diaceton
- SCHEMBL2154504
- NSC 513731
- AC-16938
- AKOS004905241
- 9UNC3XG7WL
- 14-Phenylenediacetonitrile
- AM20040883
- UNII-9UNC3XG7WL
- 622-75-3
- DTXSID7060758
- NSC513731
- NSC-513731
- NS00034991
- W-105023
- AC9624
- CS-W021467
- MFCD00001923
- para-phenylene diacetonitrile
- AS-14850
- FT-0656280
- X0061
- A24728
- InChI=1/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H
- 1,4-Phenylenediacetonitrile, 99%
- SY050098
- AI3-28790
- EINECS 210-751-8
- YSWG303
- alpha,alpha'-Dicyano-p-xylene
- DTXCID9043273
-
- MDL: MFCD00001923
- インチ: 1S/C10H8N2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-6H2
- InChIKey: FUQCKESKNZBNOG-UHFFFAOYSA-N
- ほほえんだ: N#CC([H])([H])C1C([H])=C([H])C(C([H])([H])C#N)=C([H])C=1[H]
- BRN: 1866157
計算された属性
- せいみつぶんしりょう: 156.06900
- どういたいしつりょう: 156.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 47.6
じっけんとくせい
- 色と性状: 淡黄色粉末
- 密度みつど: 1.1566 (rough estimate)
- ゆうかいてん: 96.0 to 99.0 deg-C
- ふってん: 334°C at 760 mmHg
- フラッシュポイント: 163.6±16.2 °C
- 屈折率: 1.6057 (estimate)
- すいようせい: Insoluble in water.
- PSA: 47.58000
- LogP: 1.81876
- FEMA: 3695
- ようかいせい: 水に溶けない。
1,4-Phenylenediacetonitrile セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H301+H311+H331-H315-H319
- 警告文: P261-P264-P270-P271-P280-P301+P310+P330-P302+P352+P312+P361+P364-P304+P340+P311-P305+P351+P338+P337+P313-P403+P233-P405-P501
- 危険物輸送番号:3276
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S37/39-S24/25-S22
-
危険物標識:
- 危険レベル:6.1
- リスク用語:R20/21/22
- 危険レベル:6.1
- 包装カテゴリ:III
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:6.1
- ちょぞうじょうけん:Sealed in dry,Room Temperature
- TSCA:Yes
1,4-Phenylenediacetonitrile 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
1,4-Phenylenediacetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0061-5G |
p-Xylylene Dicyanide |
622-75-3 | >98.0%(GC) | 5g |
¥315.00 | 2024-04-16 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X0061-5g |
1,4-Phenylenediacetonitrile |
622-75-3 | 98.0%(GC) | 5g |
¥640.0 | 2022-06-10 | |
eNovation Chemicals LLC | D915362-25g |
1,4-Phenylenediacetonitrile |
622-75-3 | 97% | 25g |
$145 | 2023-08-31 | |
Ambeed | A242895-5g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 97% | 5g |
$20.0 | 2024-05-28 | |
abcr | AB172650-5 g |
1,4-Phenylenediacetonitrile, 95%; . |
622-75-3 | 95% | 5 g |
€62.40 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PZ103-5g |
1,4-Phenylenediacetonitrile |
622-75-3 | 98% | 5g |
¥169.0 | 2022-06-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | PZ103-100g |
1,4-Phenylenediacetonitrile |
622-75-3 | 98% | 100g |
¥1871.0 | 2022-06-10 | |
abcr | AB172650-25 g |
1,4-Phenylenediacetonitrile, 95%; . |
622-75-3 | 95% | 25 g |
€131.00 | 2023-07-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | X0061-25G |
p-Xylylene Dicyanide |
622-75-3 | >98.0%(GC) | 25g |
¥890.00 | 2024-04-16 | |
Ambeed | A242895-10g |
2,2'-(1,4-Phenylene)diacetonitrile |
622-75-3 | 97% | 10g |
$33.0 | 2024-05-28 |
1,4-Phenylenediacetonitrile 関連文献
-
Yabo Wei,Weiben Chen,Xiaoyu Zhao,Sanyuan Ding,Sheng Han,Long Chen Polym. Chem. 2016 7 3983
-
Hongbo Lu,Shanna Zhang,Aixiang Ding,Miao Yuan,Guiyu Zhang,Wei Xu,Guobing Zhang,Xianghua Wang,Longzhen Qiu,Jiaxiang Yang New J. Chem. 2014 38 3429
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M. G. Monika Bai,H. Vignesh Babu,V. Lakshmi,M. Rajeswara Rao Mater. Chem. Front. 2021 5 2506
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Wei Huang,Fansheng Tang,Bo Li,Jianhua Su,He Tian J. Mater. Chem. C 2014 2 1141
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N. K. Ramya,C. Femina,Suganya Suresh,Divya S. Mohanakumari,Retheesh Krishnan,Reji Thomas New J. Chem. 2022 46 1339
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Dhanapal Jothi,Sathishkumar Munusamy,Saravanakumar Manickam,Saravanan Enbanathan,Selin Manojkumar,Sathiyanarayanan Kulathu Iyer RSC Adv. 2022 12 30045
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Niklas Keller,Thomas Bein Chem. Soc. Rev. 2021 50 1813
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Ziad Alsudairy,Normanda Brown,Allea Campbell,Abrianna Ambus,Bianca Brown,Kayla Smith-Petty,Xinle Li Mater. Chem. Front. 2023 7 3298
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Patoju M. Krishna,Dhevalapally B. Ramachary,Sruthi Peesapati RSC Adv. 2015 5 62062
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Himanshi Bhambri,Sadhika Khullar,Sakshi,Sanjay K. Mandal Mater. Adv. 2022 3 19
1,4-Phenylenediacetonitrileに関する追加情報
Introduction to 1,4-Phenylenediacetonitrile (CAS No. 622-75-3)
1,4-Phenylenediacetonitrile, with the chemical formula C₈H₆N₂ and CAS number 622-75-3, is a significant organic compound widely recognized in the field of chemical synthesis and pharmaceutical research. This bidentate nitrile derivative features a phenyl ring substituted with two cyano groups at the 1 and 4 positions, making it a versatile intermediate in the development of various chemical applications. Its unique structural properties have garnered considerable attention from researchers exploring novel synthetic pathways and functional materials.
The compound’s molecular structure imparts remarkable reactivity, enabling its use as a precursor in the synthesis of more complex molecules. Specifically, the presence of cyano groups (-CN) allows for further functionalization through nucleophilic substitution, addition reactions, or metal-catalyzed coupling processes. These characteristics make 1,4-Phenylenediacetonitrile an invaluable building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, advancements in pharmaceutical chemistry have highlighted the potential of 1,4-Phenylenediacetonitrile as a key intermediate in drug discovery. Its ability to undergo selective modifications has been leveraged in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have utilized this compound to develop novel inhibitors for enzymatic pathways implicated in inflammatory diseases and cancer. The nitrile functionality serves as a handle for further derivatization, allowing chemists to fine-tune pharmacokinetic properties such as solubility and metabolic stability.
Moreover, the growing interest in materials science has expanded the applications of 1,4-Phenylenediacetonitrile beyond pharmaceuticals. Its incorporation into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and electronic properties. These polymers find utility in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise molecular architecture is critical for performance optimization.
The synthesis of 1,4-Phenylenediacetonitrile typically involves the cyanoalkylation of benzene or its derivatives. Modern synthetic methodologies have refined these processes to improve yield and reduce byproduct formation. Catalytic approaches, including transition-metal-catalyzed reactions, have been particularly effective in achieving high selectivity and efficiency. Such innovations underscore the compound’s importance as a synthetic intermediate in industrial-scale production.
Recent studies have also delved into the mechanistic aspects of reactions involving 1,4-Phenylenediacetonitrile, providing deeper insights into its reactivity patterns. Computational modeling has played a pivotal role in predicting reaction outcomes and optimizing synthetic routes. These computational tools have enabled researchers to design experiments with greater precision, minimizing trial-and-error approaches and accelerating the discovery process.
The pharmaceutical industry’s reliance on intermediates like 1,4-Phenylenediacetonitrile underscores its role in drug development pipelines worldwide. Its versatility allows for rapid diversification of molecular structures, facilitating high-throughput screening programs aimed at identifying lead compounds with desired biological activity. As drug discovery continues to evolve toward more sustainable and efficient methodologies, the demand for high-quality intermediates such as this compound is expected to rise.
From an environmental perspective, efforts are underway to develop greener synthetic routes for 1,4-Phenylenediacetonitrile that minimize waste generation and energy consumption. Solvent-free reactions and biocatalytic transformations are among the emerging strategies being explored to enhance sustainability without compromising yield or purity. These advancements align with global initiatives to promote environmentally responsible chemical manufacturing.
In conclusion,1,4-Phenylenediacetonitrile (CAS No. 622-75-3) remains a cornerstone in modern chemical synthesis due to its structural versatility and reactivity. Its applications span multiple industries, from pharmaceuticals to advanced materials science, driven by ongoing research into novel derivatives and synthetic methodologies. As scientific understanding deepens and technological capabilities expand,1,4-Phenylenediacetonitrile is poised to continue playing a pivotal role in shaping future innovations across multiple scientific disciplines.
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